N-[(2Z)-4-(4-cyclohexylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline
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Overview
Description
- This compound is a thiazole-based derivative with the IUPAC name: N-[(2Z)-4-(4-cyclohexylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline.
- It belongs to the class of azo dyes and exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 4-(4-cyclohexylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene with 3-(trifluoromethyl)aniline.
Reaction Conditions: The reaction typically occurs under mild conditions, often using a suitable solvent and a base.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale settings.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and the substituents involved.
Scientific Research Applications
Biology: It may serve as a fluorescent probe or be used in biological assays.
Medicine: Investigations into its pharmacological properties, toxicity, and potential therapeutic applications are ongoing.
Industry: While not widely used industrially, it could find applications in materials science or as a dye.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate this fully.
- Potential molecular targets could include enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The compound’s trifluoromethyl group and specific substitution pattern differentiate it from other related compounds.
Remember that this information is based on available data, and further research may provide additional insights
Properties
Molecular Formula |
C30H29F3N2S |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
4-(4-cyclohexylphenyl)-3-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C30H29F3N2S/c31-30(32,33)26-12-7-13-27(20-26)34-29-35(19-18-22-8-3-1-4-9-22)28(21-36-29)25-16-14-24(15-17-25)23-10-5-2-6-11-23/h1,3-4,7-9,12-17,20-21,23H,2,5-6,10-11,18-19H2 |
InChI Key |
USPOSLUNVUXSIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC(=C4)C(F)(F)F)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
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